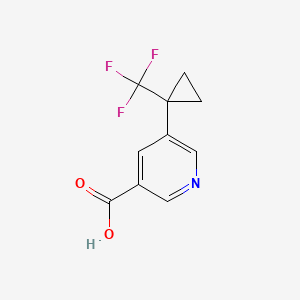
5-(1-(Trifluoromethyl)cyclopropyl)nicoTinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to the nicotinic acid moiety. This unique structure imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves several steps:
Cyclization: The intermediate product undergoes cyclization to form the cyclopropyl ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Mécanisme D'action
The mechanism of action of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activities and receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid can be compared with other nicotinic acid derivatives:
Nicotinic Acid (Niacin): A well-known compound used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative with different substitution patterns, leading to distinct chemical and biological properties.
The presence of the trifluoromethyl and cyclopropyl groups in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Propriétés
Formule moléculaire |
C10H8F3NO2 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(1-2-9)7-3-6(8(15)16)4-14-5-7/h3-5H,1-2H2,(H,15,16) |
Clé InChI |
JPWYBQWCGFXIRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=CC(=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


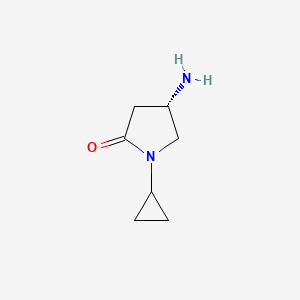
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

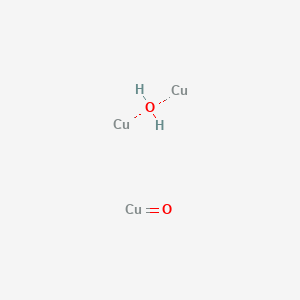
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
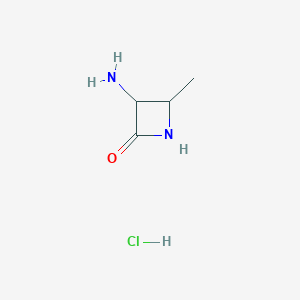
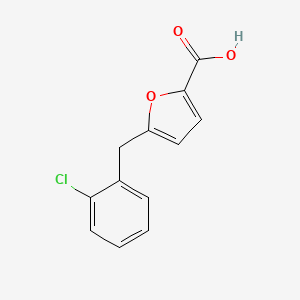
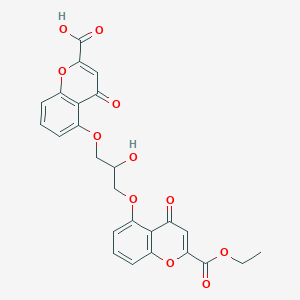

![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)


